Chlorotrifluoroethylene

Description

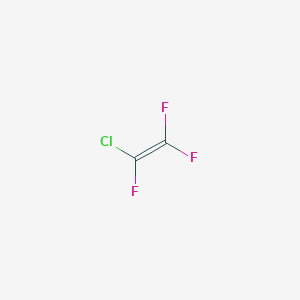

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAGAQFQZIEFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF3 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-83-9 | |

| Record name | Chlorotrifluoroethylene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026485 | |

| Record name | Chlorotrifluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluorochloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trifluorochloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-27.8 °C | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in benzene, chloroform | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.02 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612 | |

| Record name | Trifluorochloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05% | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

79-38-9, 9002-83-9 | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrifluoroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluorochloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trifluorochloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorotrifluoroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF215GW34G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-158.2 °C, -158 °C | |

| Record name | Chlorotrifluoroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIFLUOROCHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Chlorotrifluoroethylene (CTFE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrifluoroethylene (B8367) (CTFE), a versatile fluorinated monomer, is a critical building block in the synthesis of a wide range of fluoropolymers and specialty chemicals. Its unique properties, including high chemical resistance, thermal stability, and low surface energy, make it an invaluable component in materials science, electronics, and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis routes for CTFE, detailing the underlying mechanisms, experimental protocols, and quantitative data to support researchers in their scientific endeavors.

Core Synthesis Routes

The production of this compound predominantly relies on the dehalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). However, alternative methods, including catalytic hydrodechlorination and gas-phase dehalogenation, have been developed as more environmentally benign approaches.

Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) with Zinc

This is the most established and commercially significant method for CTFE synthesis.[1][2] The reaction involves the reductive dechlorination of CFC-113 using zinc metal, typically in a solvent.[1][2]

Reaction:

CF₂Cl-CFCl₂ + Zn → CF₂=CFCl + ZnCl₂[2]

Mechanism:

The reaction proceeds via a two-electron transfer from the zinc metal to the CFC-113 molecule, leading to the elimination of two chlorine atoms and the formation of a double bond. The zinc acts as a reducing agent, being oxidized to zinc chloride in the process.

Caption: Mechanism of Zinc-Mediated Dechlorination of CFC-113.

Experimental Protocol (Laboratory Scale):

A detailed industrial continuous process is described in U.S. Patent 5,124,494.[1] The following is a generalized laboratory-scale batch protocol derived from the principles outlined in the literature.

Materials:

-

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

-

Zinc powder

-

Methanol (B129727) (anhydrous)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Gas outlet tube

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet, a slurry of zinc powder in anhydrous methanol is prepared.

-

The flask is heated to reflux with vigorous stirring.

-

CFC-113 is added dropwise to the refluxing slurry. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

The gaseous CTFE product passes through the reflux condenser and can be collected in a cold trap or used directly for subsequent reactions.

-

The reaction is monitored by gas chromatography to determine the consumption of CFC-113.

-

Upon completion, the reaction mixture is cooled, and the zinc chloride byproduct can be separated by filtration.

Purification:

Crude CTFE may contain unreacted CFC-113 and byproducts such as trifluoroethylene (B1203016) and dichlorotrifluoroethane.[3] Purification can be achieved by passing the gas stream through sulfuric acid to remove ether impurities, followed by an alumina (B75360) column to remove water and hydrogen chloride.[3] Final purification is typically achieved by fractional distillation.[3]

Catalytic Hydrodechlorination of CFC-113

A more environmentally friendly alternative to the zinc-mediated process is the catalytic hydrodechlorination of CFC-113 with hydrogen gas.[4] This method avoids the production of zinc chloride waste.

Reaction:

CF₂Cl-CFCl₂ + H₂ → CF₂=CFCl + 2HCl

Mechanism:

The reaction occurs on the surface of a heterogeneous catalyst. Both CFC-113 and hydrogen are adsorbed onto the catalyst surface. The catalytic cycle involves the dissociative adsorption of hydrogen, followed by the stepwise hydrogenolysis of the C-Cl bonds in CFC-113. The final step is the elimination of HCl to form the double bond in CTFE.

Caption: Catalytic Hydrodechlorination of CFC-113 Workflow.

Experimental Protocol (General):

The reaction is typically carried out in a fixed-bed flow reactor at elevated temperatures.

Materials:

-

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Catalyst (e.g., Pd-Cu-Fe/AC)[4]

-

Tubular reactor

-

Furnace

-

Mass flow controllers

-

Gas chromatograph

Procedure:

-

The catalyst is packed into a tubular reactor and pre-treated, typically by reduction in a hydrogen flow at an elevated temperature.

-

A gaseous mixture of CFC-113, hydrogen, and an inert diluent gas is passed through the heated catalyst bed.

-

The reaction temperature, pressure, and flow rates are carefully controlled.

-

The product stream is analyzed online using a gas chromatograph to determine the conversion of CFC-113 and the selectivity to CTFE.

-

The product is collected after passing through a condenser to separate it from non-condensable gases.

Gas-Phase Dehalogenation of CFC-113

This method involves the high-temperature reaction of CFC-113 in the gas phase, either with hydrogen or ethylene, to produce CTFE.[3]

Reaction with Hydrogen:

CF₂Cl-CFCl₂ + H₂ → CF₂=CFCl + 2HCl

Reaction with Ethylene:

CF₂Cl-CFCl₂ + C₂H₄ → CF₂=CFCl + C₂H₄Cl₂

Mechanism:

These reactions are believed to proceed through a free-radical chain mechanism initiated by the thermal cleavage of a C-Cl bond in CFC-113 at high temperatures (500-600 °C).[3] The resulting radicals then propagate a chain reaction with hydrogen or ethylene.

Experimental Protocol (General):

This process requires a high-temperature flow reactor.

Materials:

-

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

-

Hydrogen or Ethylene gas

-

High-temperature tubular reactor (e.g., quartz or nickel alloy)

-

Furnace

-

Mass flow controllers

-

Quenching system

-

Analytical instrumentation (GC-MS)

Procedure:

-

A gaseous mixture of CFC-113 and the reactant gas (hydrogen or ethylene) is introduced into a high-temperature tubular reactor.

-

The reactor is maintained at a temperature between 500 °C and 600 °C.[3]

-

The residence time in the reactor is controlled by the flow rates of the reactants.

-

The hot effluent gas is rapidly cooled (quenched) to stop the reaction and prevent side reactions.

-

The product mixture is then analyzed to determine the yield of CTFE and the distribution of byproducts.

Quantitative Data Summary

The following table summarizes key quantitative data for the different CTFE synthesis routes.

| Synthesis Route | Reactants | Catalyst/Conditions | Conversion of Precursor (%) | Selectivity to CTFE (%) | Yield of CTFE (%) | Purity (%) | Reference(s) |

| Dechlorination | CFC-113, Zn | Methanol, Reflux | High | - | - | - | [1][2] |

| Catalytic Hydrodechlorination | CFC-113, H₂ | Pd-Cu-Fe/AC, 180 °C | 98.5 | 92.6 | - | - | [4] |

| Gas-Phase Dehalogenation | CFC-113, H₂ or C₂H₄ | 500-600 °C | Variable | Variable | - | - | [3] |

Note: Quantitative data for yield and purity are often process-specific and may not be publicly available in detail.

Conclusion

The synthesis of this compound can be achieved through several routes, with the dechlorination of CFC-113 using zinc being the most traditional method. However, driven by environmental concerns, catalytic hydrodechlorination and gas-phase dehalogenation processes are gaining importance. The choice of a particular synthesis route will depend on various factors, including the desired scale of production, economic considerations, and environmental regulations. This guide provides the fundamental knowledge required for researchers to understand and potentially implement these synthetic strategies in a laboratory setting. Further optimization of reaction conditions and catalyst development will continue to be an active area of research to improve the efficiency and sustainability of CTFE production.

References

- 1. US5124494A - Continuous process for preparing this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Free-Radical Polymerization of Chlorotrifluoroethylene (CTFE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(chlorotrifluoroethylene) (PCTFE), a fluoropolymer synthesized from the free-radical polymerization of This compound (B8367) (CTFE), possesses a unique combination of properties that make it a material of significant interest across various high-tech industries, including chemical processing, electronics, and, increasingly, in specialized applications within drug development and delivery. Its excellent chemical resistance, low gas permeability, high tensile strength, and good thermal characteristics distinguish it from other fluoropolymers like polytetrafluoroethylene (PTFE).[1][2][3] Unlike PTFE, PCTFE is melt-processable, allowing for fabrication via conventional techniques such as injection molding and extrusion.[2]

This technical guide provides a comprehensive overview of the free-radical polymerization of CTFE, with a focus on the core chemistry, experimental methodologies, and key quantitative data. It is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding of this versatile fluoropolymer.

Core Principles of CTFE Free-Radical Polymerization

The free-radical polymerization of CTFE follows the classical chain-growth mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.[4]

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for CTFE polymerization are organic peroxides and azo compounds, which decompose upon heating or exposure to UV radiation to form active radicals.[4] Redox initiation systems, which can generate radicals at lower temperatures, are also employed.[5] These highly reactive radicals then attack the carbon-carbon double bond of a CTFE monomer, creating a new radical species and initiating the polymer chain.

Propagation: The newly formed monomer radical rapidly adds to another CTFE monomer, and this process repeats, leading to the growth of the polymer chain. The propagation reaction is highly exothermic and proceeds until the growing chain is terminated.

Termination: The growth of a polymer chain is halted through termination reactions. The two primary mechanisms for termination are combination (or coupling), where two growing polymer chains react to form a single, longer chain, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.[6] Chain transfer reactions to monomer, polymer, or a chain transfer agent can also lead to the termination of one chain and the initiation of another, thereby controlling the molecular weight of the resulting polymer.[7]

Polymerization Methodologies

The free-radical polymerization of CTFE can be carried out using several techniques, each offering distinct advantages and influencing the final properties of the polymer. The primary methods include bulk, suspension, and emulsion polymerization.[2][8]

-

Bulk Polymerization: This method involves the polymerization of pure CTFE monomer with a dissolved initiator. It produces a high-purity polymer but can be challenging to control due to the high viscosity and the exothermic nature of the reaction.[8]

-

Suspension Polymerization: In this technique, CTFE monomer is dispersed as fine droplets in an aqueous medium with the aid of a suspending agent and agitation. A monomer-soluble initiator is used, and polymerization occurs within the individual monomer droplets. This method allows for better heat dissipation and control compared to bulk polymerization.[9]

-

Emulsion Polymerization: Here, the CTFE monomer is emulsified in water using a surfactant. A water-soluble initiator is employed, and polymerization takes place in the micelles formed by the surfactant. This process can produce high molecular weight polymers at a fast rate.[10]

Experimental Protocols

The following sections provide generalized experimental protocols for the different free-radical polymerization methods of CTFE. Specific parameters will vary depending on the desired polymer characteristics.

General Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-scale CTFE polymerization experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Polythis compound - Wikipedia [en.wikipedia.org]

- 3. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]

- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cobalt-Mediated Radical Copolymerization of this compound and Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cjps.org [cjps.org]

Chlorotrifluoroethylene (CAS Number 79-38-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core properties of chlorotrifluoroethylene (B8367) (CTFE), a versatile and reactive fluorinated monomer. This document consolidates essential physical, chemical, and safety data, outlines general experimental protocols for property determination, and illustrates key chemical pathways and processes involving CTFE.

Core Properties of this compound

This compound, with the chemical formula C₂ClF₃, is a colorless, flammable gas with a faint ethereal odor at standard conditions.[1][2] It is a crucial monomer in the production of high-performance fluoropolymers, most notably polythis compound (PCTFE).[3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of CTFE are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | References |

| Molecular Formula | C₂ClF₃ | [4] |

| Molecular Weight | 116.47 g/mol | [4][5] |

| CAS Number | 79-38-9 | [4][6] |

| Appearance | Colorless gas | [2][4] |

| Odor | Faint ethereal odor | [1][7] |

| Boiling Point | -28.4 °C to -26.2 °C | [2][5][8] |

| Melting Point | -158.2 °C to -158 °C | [2][5][6] |

| Density (liquid) | 1.305 g/cm³ at 20 °C | [6] |

| Vapor Density | 4.13 (vs air) | [5][7] |

| Vapor Pressure | 612 kPa at 25 °C | [7][9] |

| Water Solubility | 380 mg/L at 28 °C | [7] |

| Solubility | Soluble in benzene (B151609) and chloroform | [1][4][10] |

| Refractive Index | 1.3800 | [7][9] |

| Flash Point | -28 °C | [7][9] |

| Explosive Limits in Air | 8.4–40.3% | [4][7][11] |

| Autoignition Temperature | 600 °C | [12] |

Safety and Handling Information

CTFE is a hazardous substance that requires careful handling due to its flammability and toxicity. The following table summarizes key safety data.

| Hazard Information | Details | References |

| GHS Hazard Statements | H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated), H301 (Toxic if swallowed), H331 (Toxic if inhaled) | [4][13] |

| NFPA 704 Diamond | Health: 3, Flammability: 4, Instability: 3 | [11] |

| Toxicity | Toxic by inhalation and ingestion. May cause damage to organs, particularly the kidneys and liver. Contact with the liquid can cause frostbite. | [7][13][14] |

| Handling Precautions | Use only in well-ventilated areas. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground/bond container and receiving equipment. | [15][16] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep containers tightly closed. Protect from sunlight and do not expose to temperatures exceeding 50 °C. Store away from incompatible materials such as strong oxidizing agents, strong bases, and water. | [4][13][15] |

| Incompatible Materials | Strong oxidizing agents, strong bases, water, 1,1-dichloroethylene, oxygen. | [7][13] |

| Hazardous Decomposition | Upon combustion, it can produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride. At temperatures above 250 °C, decomposition may yield hydrofluoric acid and carbonyl halides like phosgene. | [1][17] |

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of this compound is crucial for its application and safety. The following sections outline general experimental methodologies for key properties, which must be adapted with stringent safety measures due to the hazardous nature of CTFE. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Boiling Point

The boiling point of a liquefied gas like CTFE can be determined using a modified capillary method or a specialized apparatus for low-temperature measurements.

-

Methodology: A small, sealed capillary tube containing a sample of liquid CTFE is placed in a cooling bath. The temperature of the bath is slowly increased. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube when the vapor pressure of the liquid equals the atmospheric pressure.[18][19] For more accurate measurements, a distillation setup can be used where the temperature of the vapor is monitored as the liquid boils.[20]

Determination of Melting Point

The melting point of CTFE, which is very low, requires a cryostat or a specialized low-temperature melting point apparatus.

-

Methodology: A small amount of solid CTFE is placed in a capillary tube.[3] The tube is inserted into a temperature-controlled block within the apparatus. The temperature is gradually increased, and the range from the point at which the solid begins to melt to when it becomes completely liquid is recorded as the melting point range.[4]

Measurement of Density

The density of liquefied CTFE can be measured using a pressure hydrometer or a digital density meter designed for volatile liquids.

-

Methodology: A pressure hydrometer is a hydrometer enclosed in a pressure-resistant transparent cylinder. The cylinder is filled with the liquid CTFE, and the density is read directly from the hydrometer scale.[21] Alternatively, an oscillating U-tube density meter can be used. The liquid CTFE is introduced into a vibrating U-tube, and the density is calculated from the change in the oscillation frequency.[21]

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like CTFE.

-

Methodology: A gaseous sample of CTFE is injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a column containing a stationary phase. Different components of the sample travel through the column at different rates and are detected as they exit. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[11][22]

Determination of Explosive Limits

The lower and upper explosive limits (LEL and UEL) are determined to define the concentration range in which the gas can form an explosive mixture with air.

-

Methodology: A mixture of CTFE and air of a known concentration is prepared in a closed vessel. An ignition source, such as a spark, is introduced, and the resulting pressure change is measured. The experiment is repeated with different concentrations to determine the minimum and maximum concentrations at which ignition occurs.[6][7]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural characterization of CTFE and its reaction products.

-

Infrared (IR) Spectroscopy: An IR spectrum of gaseous CTFE is obtained by passing a beam of infrared light through a gas cell containing the sample. The absorption of specific frequencies of light corresponds to the vibrational modes of the C-F, C-Cl, and C=C bonds, providing a characteristic fingerprint of the molecule.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for organofluorine compounds. A solution of CTFE in a suitable deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum provides information about the electronic environment of the fluorine atoms.[5][24]

-

Mass Spectrometry (MS): In a mass spectrometer, CTFE molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides information about the molecular weight and structure of the compound. The presence of chlorine results in a characteristic M+2 isotope peak.[16][17]

Key Chemical Reactions and Pathways

This compound is a reactive monomer that undergoes several important chemical transformations, including production, polymerization, and other addition and cycloaddition reactions.

Commercial Production of this compound

The primary commercial route for the synthesis of CTFE involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) using zinc.[3][11]

Caption: Commercial production of CTFE.

Polymerization to Polythis compound (PCTFE)

The most significant application of CTFE is its polymerization to form polythis compound (PCTFE), a high-performance thermoplastic.[3][21] This is typically achieved through free-radical polymerization in an aqueous emulsion or suspension.[3][23]

Caption: Polymerization of CTFE to PCTFE.

Other Notable Chemical Reactions

CTFE participates in various other chemical reactions, including thermal dimerization and cycloadditions.

Caption: Key reactions of CTFE.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The data and diagrams presented herein are intended to facilitate further investigation and application of this important fluorinated compound. Due to its hazardous nature, all experimental work with CTFE must be conducted with strict adherence to safety protocols and regulations.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. westlab.com [westlab.com]

- 4. mt.com [mt.com]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. calnesis.com [calnesis.com]

- 7. Explosive Limits - HSE Management Systems [tidjma.tn]

- 8. pennwest.edu [pennwest.edu]

- 9. researchgate.net [researchgate.net]

- 10. halocarbon.com [halocarbon.com]

- 11. osti.gov [osti.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Explosive Limits - HSE Management Systems [tidjma.tn]

- 14. phillysim.org [phillysim.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ochem.weebly.com [ochem.weebly.com]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. vernier.com [vernier.com]

- 21. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]

- 22. youtube.com [youtube.com]

- 23. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 24. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

Polychlorotrifluoroethylene (PCTFE) chemical structure and formula

An In-depth Guide to the Chemical Structure and Formula of Polychlorotrifluoroethylene (PCTFE)

Polythis compound (PCTFE) is a high-performance, semi-crystalline thermoplastic chlorofluoropolymer known for its exceptional combination of physical properties, including chemical resistance, low-temperature capabilities, and extremely low gas permeability.[1][2] This guide provides a detailed examination of its chemical structure, formula, synthesis, and key properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

The chemical identity of PCTFE is defined by the polymerization of its monomer, This compound (B8367) (CTFE).[3] Understanding the structure of the monomer is essential to comprehending the final polymer.

Monomer: this compound (CTFE)

This compound (CTFE) is a chlorofluorocarbon gas with the chemical formula C₂ClF₃.[4][5] Its IUPAC name is 1-Chloro-1,2,2-trifluoroethene.[5] The molecule features a carbon-carbon double bond, which enables it to undergo addition polymerization.[4]

Polymer: Polythis compound (PCTFE)

PCTFE is the homopolymer resulting from the free-radical polymerization of CTFE.[3][6] The general molecular formula for PCTFE is (C₂ClF₃)n or -[CF₂-CFCl]-n , where 'n' represents the number of repeating monomer units.[3][6][7]

The structure of PCTFE is similar to that of polytetrafluoroethylene (PTFE), with the critical difference being the substitution of one fluorine atom with a chlorine atom on every other carbon atom along the polymer backbone.[3][8] This structural alteration has significant consequences for the polymer's properties. The larger atomic radius of the chlorine atom disrupts the close packing and high crystallinity found in PTFE, leading to a lower melting point, reduced chain flexibility, and increased hardness and stiffness.[3][6][8]

Synthesis and Experimental Protocols

PCTFE is synthesized through the free-radical polymerization of its monomer, CTFE.[9] Several established industrial methodologies can be employed, with the choice of method influencing the final properties of the polymer, such as molecular weight and crystallinity.[9]

General Experimental Protocols:

-

Emulsion Polymerization: This is the most commonly used method for PCTFE synthesis.[7] In this process, the CTFE monomer is polymerized in an aqueous medium. A fluorinated surfactant is used to stabilize the resulting polymer particles, enabling rapid polymerization and high yield.[7]

-

Bulk Polymerization: This method involves the polymerization of pure CTFE monomer in the absence of a solvent.[9] The reaction is typically initiated by organic peroxides and produces high molecular weight polymers with excellent purity.[9]

-

Suspension Polymerization: CTFE monomer is dispersed as droplets in water with the aid of a stabilizer.[9] Polymerization occurs within these discrete droplets, resulting in bead-like polymer structures that are then processed.[9]

-

Solution Polymerization: The polymerization is conducted in an inert solvent, which allows for better control over the molecular weight and viscosity of the resulting polymer.[9]

The polymerization process is visually represented in the workflow diagram below.

Caption: Polymerization of this compound (CTFE) to Polythis compound (PCTFE).

Quantitative Data and Properties

The distinct chemical structure of PCTFE imparts a unique set of properties. The following tables summarize key quantitative data for both the CTFE monomer and the resulting PCTFE polymer.

Table 1: Physicochemical Properties of this compound (CTFE) Monomer

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₂ClF₃ | [5][10] |

| Molar Mass | 116.47 g/mol | [4][10] |

| Boiling Point | -27.8 °C | [4] |

| Melting Point | -158.2 °C | [4] |

| Appearance | Colorless Gas |[10] |

Table 2: Key Physical and Thermal Properties of Polythis compound (PCTFE) Polymer

| Property | Value | References |

|---|---|---|

| Density | 2.10 - 2.14 g/cm³ | [1][11] |

| Melting Point (Tm) | 210 - 216 °C | [2][8][12] |

| Glass Transition Temp (Tg) | 45 °C to 99 °C | [2][3][12] |

| Operating Temperature | -240 °C to +150 °C | [6] |

| Tensile Strength | 31 - 41 MPa | [1] |

| Water Absorption (24h) | < 0.01 % | [1] |

| Dielectric Constant (@ 1 MHz) | 2.24 - 2.8 | [1] |

| Flammability (UL 94) | V-0 (Non-flammable) |[1][3] |

Core Characteristics:

-

Chemical Stability: The high content of fluorine and chlorine atoms provides PCTFE with outstanding resistance to attack by most chemicals and oxidizing agents.[3][12]

-

Barrier Properties: PCTFE has the lowest water vapor transmission rate of any plastic, making it an exceptional moisture barrier.[3] It is also highly impermeable to other gases.[7]

-

Thermal Properties: The polymer is thermally stable and non-flammable, with a wide service temperature range that makes it suitable for cryogenic applications.[2][3][6]

-

Mechanical Strength: Compared to PTFE, PCTFE is stronger, stiffer, and exhibits superior creep resistance.[2][3]

-

Optical and Electrical Properties: PCTFE can be processed into transparent films and does not absorb visible light.[3][6] It also has a low dielectric constant and serves as an excellent electrical insulator.[12]

References

- 1. azom.com [azom.com]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. Polythis compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. studyguides.com [studyguides.com]

- 6. ptfedf.com [ptfedf.com]

- 7. A Guide To The Remarkable PCTFE (Polythis compound) [eureka.patsnap.com]

- 8. ptfemachineryblog.wordpress.com [ptfemachineryblog.wordpress.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Know About Polytrifluoroethylene PCTFE [honyplastic.com]

- 12. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorotrifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotrifluoroethylene (B8367) (CTFE), with the chemical formula C₂ClF₃, is a versatile and highly reactive chlorofluorocarbon.[1] It serves as a crucial monomer in the production of high-performance polymers, notably polythis compound (PCTFE), and is utilized in various industrial applications, including as a refrigerant in cryogenic systems.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of CTFE, detailed experimental protocols for their determination, and a summary of its key chemical reactions. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical Properties of this compound

This compound is a colorless gas at standard temperature and pressure, characterized by a faint ethereal odor.[4][5] It is typically shipped as a liquefied gas under its own vapor pressure.[4][5] The physical properties of CTFE are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂ClF₃ | [1][4] |

| Molar Mass | 116.47 g/mol | [1][4] |

| Appearance | Colorless gas | [1][4] |

| Odor | Faint ethereal odor | [1][4] |

| Density (liquid) | 1.307 g/cm³ at 20 °C (68 °F) | [4][6] |

| 1.54 g/cm³ at -60 °C | [2][4] | |

| Melting Point | -158.2 °C (-252.8 °F; 115.0 K) | [1][4] |

| Boiling Point | -27.8 °C (-18.0 °F; 245.3 K) | [1][4] |

| Vapor Density | 4.02 (air = 1) | [4] |

| Vapor Pressure | 4590 mmHg at 25 °C | [4] |

| 612 kPa at 25 °C | [2][7] | |

| Refractive Index (n_D) | 1.38 at 0 °C | [1][4] |

| Surface Tension | 12 dynes/cm at 20 °C | [4] |

| Heat of Vaporization | 1.92 x 10⁵ J/kg | [4] |

Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Solubility in Water | 4.01 g/100 mL | [1] |

| Decomposes in water | [4][7] | |

| Solubility in Organic Solvents | Soluble in benzene (B151609) and chloroform | [1][4] |

| LogP (Octanol-Water Partition Coefficient) | 1.65 (estimated) | [8] |

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of a carbon-carbon double bond.[1] It is known to be unstable when mixed with oxygen or air, which can lead to the formation of peroxides.[4]

Stability and Reactivity Profile

| Property | Description | Source(s) |

| Air and Water Reactions | Highly flammable. Decomposes in water. | [4][7] |

| Reactivity with Oxidizers | Incompatible with strong oxidizing and reducing agents. Violent reactions can occur with bromine/oxygen mixtures and chlorine trifluoride/water. | [4] |

| Polymerization | Can undergo polymerization, which may be violent, especially under prolonged exposure to heat or fire. | [4][6] |

| Decomposition | When heated to decomposition, it emits toxic fumes of fluorine and chlorine. At temperatures above 250 °C, decomposition products may include hydrofluoric acid and carbonyl halides such as phosgene. | [4] |

| Incompatibilities | Incompatible with 1,1-dichloroethylene and oxygen. Also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. | [4] |

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of this compound are crucial for accurate and reproducible research. The following sections outline standardized methodologies for key experiments.

Determination of Boiling Point (ASTM D1078)

The boiling point of volatile organic liquids like this compound can be determined using a method analogous to ASTM D1078.

Methodology:

-

Apparatus: A distillation flask, condenser, graduated cylinder, thermometer, and a heating source are required.

-

Procedure:

-

A measured volume of the liquid sample is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through the condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds.

-

For a pure compound like CTFE, the boiling point should remain constant throughout the distillation.

-

Determination of Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be measured using the static method described in OECD Guideline 104.

Methodology:

-

Apparatus: A constant-temperature bath, a sample vessel with a pressure gauge, and a vacuum pump.

-

Procedure:

-

A small amount of the sample is introduced into the evacuated sample vessel.

-

The vessel is placed in the constant-temperature bath and allowed to reach thermal equilibrium.

-

The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured.

-

This procedure is repeated at several different temperatures to obtain a vapor pressure curve.

-

Determination of Density (ASTM D4052)

The density of liquefied this compound can be determined using a digital density meter according to ASTM D4052.

Methodology:

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.

-

Procedure:

-

The instrument is calibrated with two reference standards of known density.

-

The liquefied CTFE sample is introduced into the cooled measuring cell, ensuring no gas bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated from the oscillation period and the calibration constants.

-

Key Chemical Reactions and Pathways

Commercial Synthesis of this compound

The primary commercial route for the synthesis of this compound involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) using zinc.[1][2]

Caption: Commercial synthesis of this compound.

Polymerization of this compound

This compound undergoes free-radical polymerization to form polythis compound (PCTFE), a thermoplastic with excellent chemical resistance and thermal stability.[9][10]

Caption: Free-radical polymerization of this compound to PCTFE.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on internationally recognized standards, provide a framework for the accurate determination of these properties. The visualization of its synthesis and polymerization pathways further elucidates the chemical behavior of this important fluorinated monomer. This comprehensive information is intended to support the work of scientists and professionals in research, development, and drug discovery by providing a solid foundation of knowledge on this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 2. oecd.org [oecd.org]

- 3. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 4. laboratuar.com [laboratuar.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 9. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 10. osti.gov [osti.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation of Polychlorotrifluoroethylene (PCTFE)

For Researchers, Scientists, and Drug Development Professionals

Polychlorotrifluoroethylene (PCTFE), a melt-processable fluoropolymer, is a material of significant interest across various high-stakes industries, including aerospace, cryogenics, and pharmaceuticals. Its exceptional chemical inertness, low gas permeability, and wide operating temperature range make it a prime candidate for applications demanding high reliability. This technical guide delves into the critical aspects of PCTFE's thermal stability and degradation behavior, providing a comprehensive resource for professionals working with this advanced material.

Thermal Properties of PCTFE

PCTFE exhibits a distinct thermal profile characterized by its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature. These properties are intrinsic to the polymer's structure and are pivotal in defining its processing window and service limits.

Table 1: Key Thermal Properties of PCTFE

| Property | Value |

| Melting Temperature (Tm) | 210 - 212 °C[1] |

| Glass Transition Temperature (Tg) | 45 °C |

| Heat Distortion Temperature @ 0.455 MPa | 126 °C[1] |

| Continuous Service Temperature | Up to 150 °C |

| Decomposition Onset (in O₂) | Approx. 310 °C |

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The data derived from TGA provides insights into the onset of degradation, the rate of decomposition, and the composition of the material.

Thermogravimetric Analysis (TGA) Data

The thermal stability of PCTFE has been investigated under various conditions. The following table summarizes typical weight loss data obtained from TGA experiments conducted in a nitrogen atmosphere at different heating rates. As the heating rate increases, the onset and peak degradation temperatures shift to higher values.

Table 2: TGA Data for PCTFE in Nitrogen Atmosphere

| Heating Rate (°C/min) | Onset Degradation Temp. (°C) | Peak Degradation Temp. (°C) | Weight Loss at 500°C (%) |

| 1 | 420 | 455 | 50 |

| 5 | 445 | 480 | 50 |

| 10 | 460 | 495 | 50 |

| 20 | 475 | 510 | 50 |

Note: The data presented are representative values and may vary depending on the specific grade of PCTFE and experimental conditions.

Differential Scanning Calorimetry (DSC) Data

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. For PCTFE, DSC is used to determine the melting and crystallization temperatures and their associated enthalpies.

Table 3: DSC Data for PCTFE

| Parameter | Value |

| Melting Temperature (Tm) | 211.5 °C |

| Melting Enthalpy (ΔHm) | 45 J/g |

| Crystallization Temperature (Tc) | 185.2 °C |

| Crystallization Enthalpy (ΔHc) | -42 J/g |

Note: These values were obtained at a heating/cooling rate of 10 °C/min.

Degradation Mechanism and Products

The thermal degradation of PCTFE proceeds through different pathways depending on the atmosphere. In an inert atmosphere like nitrogen, the primary mechanism is chain scission, leading to the formation of the monomer, This compound (B8367) (CTFE), and other larger fragments. In the presence of oxygen, oxidative degradation occurs, yielding a different set of byproducts. The activation energy for the thermal degradation of PCTFE in a vacuum has been reported to be 66 kcal/mol[2].

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. This information is crucial for elucidating the degradation mechanism.

Table 4: Major Pyrolysis Products of PCTFE Identified by Py-GC-MS

| Atmosphere | Major Degradation Products |

| Inert (e.g., Nitrogen) | This compound (monomer), Dimer, Trimer, Larger oligomeric fragments |

| Oxidative (e.g., Air) | Carbonyl fluoride (B91410) (COF₂), Phosgene (COCl₂), Hydrogen fluoride (HF), Hydrogen chloride (HCl), Various smaller fluorinated and chlorinated hydrocarbons |

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for obtaining reliable and comparable data on the thermal properties of PCTFE.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on ASTM E1131, the standard test method for compositional analysis by thermogravimetry[3].

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Use a sample mass of 5-10 mg. For powdered samples, ensure a representative sample is taken. For solid parts, a small, thin section should be cut.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 700°C.

-

Heating Rates: Conduct experiments at multiple heating rates, such as 1, 2, 5, 10, and 20 °C/min, to study the degradation kinetics[4].

-

-

Data Analysis: Determine the onset temperature of degradation (the temperature at which significant mass loss begins), the peak degradation temperature (from the derivative of the TGA curve), and the percentage of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on ASTM D3418, the standard test method for transition temperatures and enthalpies of fusion and crystallization of polymers by differential scanning calorimetry[5][6][7][8].

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Weigh 5-10 mg of the PCTFE sample into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Thermal Cycle:

-

Heat from 25°C to 250°C at 10°C/min (First Heat).

-

Hold at 250°C for 5 minutes to erase thermal history.

-

Cool from 250°C to 25°C at 10°C/min (Cooling).

-

Heat from 25°C to 250°C at 10°C/min (Second Heat).

-

-

-

Data Analysis: Determine the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the second heating scan. Determine the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the cooling scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol outlines a general procedure for the analysis of fluoropolymers.

-

Sample Preparation: Place approximately 0.1-0.5 mg of the PCTFE sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 625°C for 40 seconds[9].

-

Interface Temperature: 300°C.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split mode (e.g., 50:1).

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 320°C at 15°C/min and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

The following diagrams illustrate key aspects of PCTFE degradation and analysis.

References

- 1. PCTFE Properties - Fluorotherm™ [fluorotherm.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. infinitalab.com [infinitalab.com]

- 4. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]

- 5. atslab.com [atslab.com]

- 6. en.usb-lab.com [en.usb-lab.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. matestlabs.com [matestlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Microstructure: An In-depth Technical Guide to the Crystallinity and Morphology of PCTFE

For Researchers, Scientists, and Drug Development Professionals

Polychlorotrifluoroethylene (PCTFE), a semi-crystalline fluoropolymer, stands as a material of significant interest across various high-stakes industries, including aerospace, chemical processing, and pharmaceuticals. Its unique combination of properties—such as excellent chemical resistance, low gas permeability, and good mechanical strength—is intricately linked to its microstructure. This guide delves into the core principles of PCTFE's crystallinity and morphology, providing a comprehensive overview of how these characteristics are influenced by processing conditions and how they, in turn, dictate the material's performance.

The Crystalline Nature of PCTFE

PCTFE is a semi-crystalline polymer, meaning its structure consists of both ordered crystalline regions and disordered amorphous regions. The degree of crystallinity, which typically ranges from 40% to 80%, is a critical parameter that can be tailored to achieve specific material properties.[1][2][3] The crystalline domains in PCTFE are organized into a pseudo-hexagonal lattice structure.[2][4]

The balance between the crystalline and amorphous phases governs the material's overall behavior. Highly crystalline PCTFE exhibits increased rigidity, higher tensile strength, and enhanced barrier properties, making it suitable for applications requiring robust performance and low permeability.[1][3] Conversely, PCTFE with lower crystallinity demonstrates improved ductility, transparency, and flexibility.[1][3] This tunable nature of PCTFE's crystallinity is a key factor in its versatility.

Morphological Features of PCTFE

The crystalline regions of PCTFE are not randomly dispersed but are organized into hierarchical structures, primarily spherulites. These spherulites are spherical aggregates of radiating crystalline lamellae, which are themselves composed of folded polymer chains.[2] The size and perfection of these spherulites, along with the thickness of the lamellae, define the morphology of the material and have a profound impact on its properties.

The morphology of PCTFE is heavily dependent on the thermal history of the material. For instance, the rate of cooling from the melt and subsequent annealing processes can significantly alter the size and distribution of spherulites.[4] Slower cooling rates generally lead to the formation of larger, more well-defined spherulites, while rapid quenching results in smaller, less-ordered crystalline structures.

Factors Influencing Crystallinity and Morphology

The final microstructure of a PCTFE component is a direct consequence of its processing history. The key factors that control the development of crystallinity and morphology are:

-

Molecular Weight: Higher molecular weight PCTFE generally exhibits a greater propensity for crystallization. The length of the polymer chains influences their ability to fold and pack into an ordered lattice.[1][3]

-

Cooling Rate: As mentioned, the rate at which PCTFE is cooled from its molten state is a primary determinant of its crystalline structure. Slow cooling allows more time for polymer chains to organize into larger and more perfect crystals, resulting in higher crystallinity.[5] Conversely, rapid cooling (quenching) "freezes" the chains in a more disordered state, leading to lower crystallinity.

-

Annealing: Annealing, or heat treatment below the melting point, can be used to modify the crystallinity and morphology of PCTFE. This process allows for the reorganization of polymer chains, leading to an increase in the size and perfection of crystals and an overall increase in the degree of crystallinity.